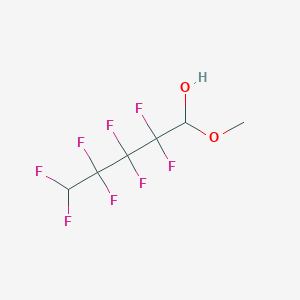methanone CAS No. 88048-89-9](/img/structure/B14399616.png)
[5-Chloro-2-(phenylselanyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(phenylselanyl)phenylmethanone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylselanyl group attached to a chlorinated phenyl ring, which is further connected to a phenylmethanone moiety. The presence of selenium, a relatively rare element in organic compounds, imparts distinctive reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(phenylselanyl)phenylmethanone typically involves the introduction of the phenylselanyl group to a chlorinated phenyl ring, followed by the attachment of the phenylmethanone group. One common method involves the reaction of 5-chloro-2-iodophenylmethanone with diphenyl diselenide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-Chloro-2-(phenylselanyl)phenylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(phenylselanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanone derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Studied for its potential anticancer and antimicrobial activities, leveraging the unique reactivity of selenium-containing compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(phenylselanyl)phenylmethanone is primarily attributed to the reactivity of the selenium atom. Selenium can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or redox modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylamino)phenylmethanone
- 5-Chloro-2-(methylamino)benzophenone
- 2-Methylamino-5-chlorobenzophenone
Uniqueness
Compared to similar compounds, [5-Chloro-2-(phenylselanyl)phenylmethanone stands out due to the presence of the phenylselanyl group. This selenium-containing moiety imparts unique chemical reactivity and potential biological activity that is not observed in its sulfur or oxygen analogs. The compound’s ability to undergo redox reactions and form stable carbon-selenium bonds makes it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications.
Properties
CAS No. |
88048-89-9 |
|---|---|
Molecular Formula |
C19H13ClOSe |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
(5-chloro-2-phenylselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H13ClOSe/c20-15-11-12-18(22-16-9-5-2-6-10-16)17(13-15)19(21)14-7-3-1-4-8-14/h1-13H |
InChI Key |
ZTPYWHHSAPOYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



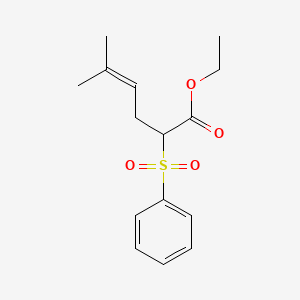
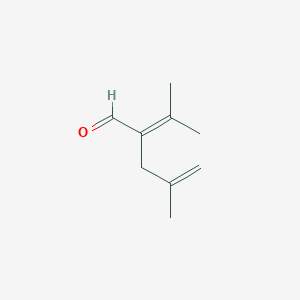
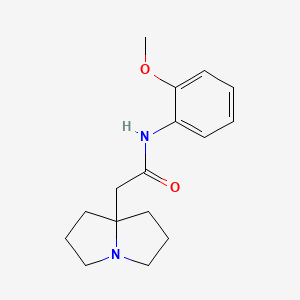
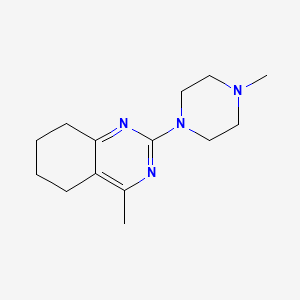

![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
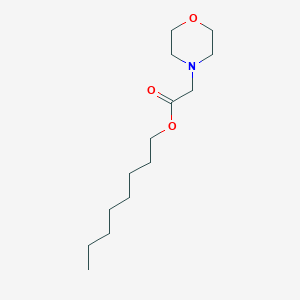

![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
